molecular formula C17H22N4OS B3013404 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1286702-66-6

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B3013404
CAS No.: 1286702-66-6
M. Wt: 330.45
InChI Key: QNELTLHPLOGNQT-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound featuring a 4-amino-substituted isothiazole core linked to a p-tolyl group at position 3 and a 4-ethylpiperazine moiety via a methanone bridge. This structure combines aromatic, heterocyclic, and amine functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-3-20-8-10-21(11-9-20)17(22)16-14(18)15(19-23-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNELTLHPLOGNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the p-tolyl group and the amino group. The final step involves the attachment of the 4-ethylpiperazin-1-yl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality

Biological Activity

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered significant attention in pharmacological research due to its unique chemical structure and potential therapeutic applications. The compound features an isothiazole ring, a p-tolyl group, and a piperazine moiety, which contribute to its diverse biological activities.

Chemical Structure

The molecular formula of this compound is C17H22N4OS, with a molecular weight of 342.45 g/mol. The structure can be represented as follows:

InChI 1S C17H22N4OS c1 3 20 8 10 21 11 9 20 17 22 16 14 18 15 19 23 16 13 6 4 12 2 5 7 13 h4 7H 3 8 11 18H2 1 2H3\text{InChI 1S C17H22N4OS c1 3 20 8 10 21 11 9 20 17 22 16 14 18 15 19 23 16 13 6 4 12 2 5 7 13 h4 7H 3 8 11 18H2 1 2H3}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent.

2. Anticancer Properties

  • Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

  • The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial metabolism. For example, it acts as an inhibitor of certain kinases that are crucial for tumor growth and survival.

The biological activity of this compound is attributed to its interaction with various molecular targets:

1. Binding to Enzymes

  • The compound may bind to active sites on enzymes, altering their function and leading to reduced metabolic activity in pathogens or tumor cells.

2. Modulation of Receptor Activity

  • It can interact with cellular receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

3. Gene Expression Regulation

  • Some studies suggest that this compound may influence gene expression patterns associated with stress responses in cells, contributing to its anticancer effects.

Comparative Analysis

To provide context for the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructurePrimary Activity
Compound ASimilar structure with different substituentsAntimicrobial
Compound BIsothiazole derivativeAnticancer
Compound CPiperazine-containing compoundEnzyme inhibition

Case Studies

Several case studies have illustrated the efficacy of this compound:

Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was tested against multi-drug resistant strains of bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting potential for development into a new therapeutic agent.

Case Study 2: Cancer Cell Line Testing
In vitro tests on MCF-7 cells revealed that treatment with this compound resulted in over 70% reduction in cell viability after 48 hours, indicating strong anticancer potential .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s isothiazole core differs from thiazole (Compound 4 ), tetrazole , and pyrazole analogs. Isothiazole’s sulfur and nitrogen arrangement may confer distinct electronic properties.

Substituent Effects: The 4-amino group on the isothiazole ring enhances hydrogen-bonding capacity compared to halogenated aryl groups (e.g., chlorophenyl in Compound 4) . The 4-ethylpiperazine moiety likely improves solubility relative to allylpiperazine derivatives (e.g., in ) due to reduced steric hindrance.

Molecular Weight : The target compound (~349.4 g/mol) is lighter than the thiazolo-triazole analog (427.6 g/mol ), which may influence pharmacokinetics.

Physicochemical Properties

  • Planarity : Unlike the nearly planar pyrazol-3-ol derivative , the target compound’s isothiazole-piperazine structure may introduce conformational flexibility, influencing protein binding.

Q & A

Q. What are the critical considerations for optimizing the synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone?

Synthesis optimization requires careful selection of solvents, reaction temperature, and purification techniques. For example, polar aprotic solvents like DMSO or DMF may enhance reaction efficiency due to their high dielectric constants, while solvents like methanol or ethyl acetate are preferable for recrystallization to improve yield and purity . Multi-step protocols, as seen in analogous compounds, often involve acylation or condensation reactions under inert atmospheres, followed by chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for verifying the integration of aromatic protons (e.g., p-tolyl group) and piperazine/ethyl substituents.
  • HPLC : Critical for assessing purity (>95% is typical for research-grade compounds, as noted in similar methanone derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for protonated molecular ions) and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally related pyrazol-4-yl methanones .

Q. How do structural modifications to the isothiazole or piperazine moieties impact solubility and stability?

Substituents like the 4-ethyl group on piperazine enhance solubility in polar solvents by reducing crystallinity, while the p-tolyl group on isothiazole increases hydrophobicity. Stability studies (e.g., TGA/DSC) for analogous compounds suggest that electron-withdrawing groups on the isothiazole ring improve thermal stability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are their limitations?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like serotonin or histamine receptors, leveraging the piperazine moiety’s affinity for CNS targets . However, predictions may fail to account for metabolic stability (e.g., cytochrome P450 interactions), necessitating experimental validation via in vitro assays (e.g., microsomal stability tests) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by:

  • 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously .
  • Isotopic Labeling : For complex splitting patterns in the isothiazole ring .
  • Comparative Analysis : Cross-referencing with crystallographic data from similar methanones (e.g., bond angles/planarity in pyrazol-4-yl derivatives) .

Q. How do structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Piperazine Modifications : Replacing 4-ethyl with bulkier groups (e.g., 4-benzyl) may enhance receptor binding, as seen in histaminergic ligands .
  • Isothiazole Substitutions : Introducing electron-deficient groups (e.g., nitro) at the 3-position can modulate redox potential, impacting antioxidant or cytotoxic activity .
  • Bioisosteric Replacement : Substituting the p-tolyl group with heteroaromatic rings (e.g., thiophene) alters lipophilicity and metabolic pathways .

Q. What experimental designs mitigate synthetic byproducts in multi-step reactions?

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction times .
  • Byproduct Identification : GC-MS or LC-MS can characterize side products (e.g., over-alkylated piperazines), informing adjustments in stoichiometry or catalyst loading .
  • Temperature Control : Lowering reaction temperatures during acylation steps minimizes decomposition of thermally labile intermediates .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersApplication ExampleReference
X-ray DiffractionSpace group P21/c, β = 91.559°Confirms planarity of isothiazole ring
HPLCC18 column, 70:30 MeCN/H2O, 1 mL/minPurity assessment (>95%)
DSCOnset temp. 180°C, ΔH = 150 J/gThermal stability evaluation

Q. Table 2: Computational Tools for Activity Prediction

ToolDatabase UsedOutput MetricsLimitations
AutoDock VinaPDB (e.g., 5-HT2A)Binding affinity (ΔG), RMSDNeglects solvation effects
SwissADMEPubChemLipinski’s Rule of Five complianceLimited to passive diffusion
PISTACHIOREAXYSSynthetic pathway feasibilityExcludes novel reactions

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